molecular formula C11H9ClN2O2S B1419696 2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1189749-33-4

2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1419696
CAS No.: 1189749-33-4
M. Wt: 268.72 g/mol
InChI Key: BAYKHTSRZKOZRZ-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, a carboxylic acid group, and a 2-chlorobenzylamine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the 2-Chlorobenzylamine Moiety: The 2-chlorobenzylamine group can be introduced via nucleophilic substitution reactions. This involves reacting the thiazole intermediate with 2-chlorobenzylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced by carboxylation of the thiazole intermediate using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Pharmaceuticals: The compound is explored as a lead compound for the development of new drugs.

    Industry: It is used in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromobenzyl)amino]-1,3-thiazole-4-carboxylic acid
  • 2-[(2-Fluorobenzyl)amino]-1,3-thiazole-4-carboxylic acid
  • 2-[(2-Methylbenzyl)amino]-1,3-thiazole-4-carboxylic acid

Uniqueness

2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid is unique due to the presence of the 2-chlorobenzylamine moiety, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-8-4-2-1-3-7(8)5-13-11-14-9(6-17-11)10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYKHTSRZKOZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC(=CS2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid
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2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid
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2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid
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2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid
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2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid

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